
N,N'-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide is an organic compound that belongs to the class of ethylenediamine derivatives. This compound is known for its unique structural features, which include two naphthyl groups attached to an ethylenediamine backbone. It is commonly used in various scientific research applications due to its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide typically involves the reaction of 1-(2-naphthyl)ethylamine with ethylenediamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthyl compounds.
科学研究应用
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other organic materials.
作用机制
The mechanism of action of N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The naphthyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
相似化合物的比较
Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: Similar in structure but with different substituents.
N,N’-Diethylethylenediamine: Another ethylenediamine derivative with different alkyl groups.
Uniqueness
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide is unique due to the presence of two naphthyl groups, which enhance its binding affinity and reactivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring strong and specific interactions with molecular targets.
属性
CAS 编号 |
101418-44-4 |
|---|---|
分子式 |
C26H30Br2N2 |
分子量 |
530.3 g/mol |
IUPAC 名称 |
1-naphthalen-2-ylethyl-[2-(1-naphthalen-2-ylethylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C26H28N2.2BrH/c1-19(23-13-11-21-7-3-5-9-25(21)17-23)27-15-16-28-20(2)24-14-12-22-8-4-6-10-26(22)18-24;;/h3-14,17-20,27-28H,15-16H2,1-2H3;2*1H |
InChI 键 |
XPNVRTAVLWVBAE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=CC=CC=C2C=C1)[NH2+]CC[NH2+]C(C)C3=CC4=CC=CC=C4C=C3.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



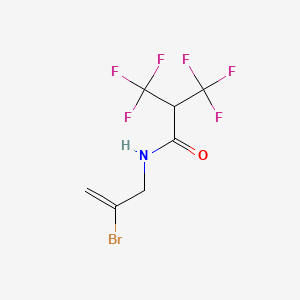
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
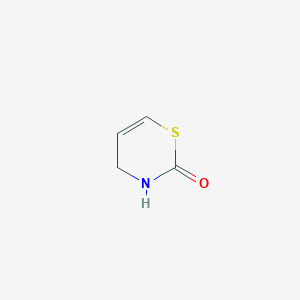
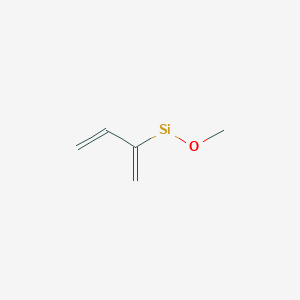
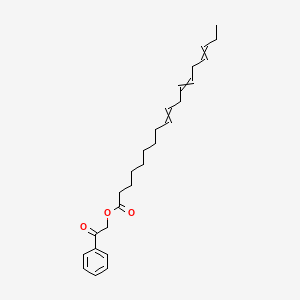
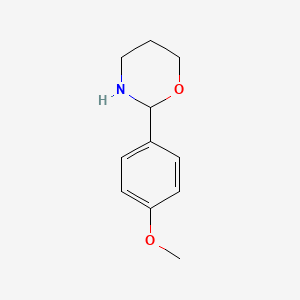
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)

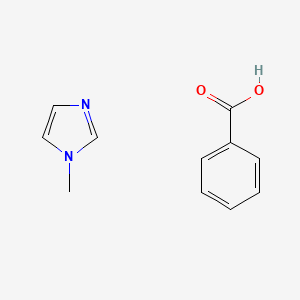


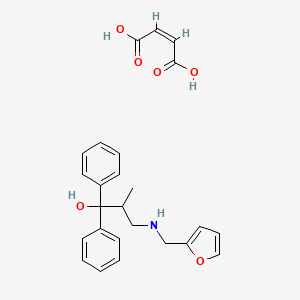
![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
